JNJ-55511118
Overview
Description
JNJ 55511118 is a highly potent, reversible, and selective negative modulator of AMPA receptors containing transmembrane AMPA receptor regulatory protein gamma-8 (TARP-gamma-8). This compound has shown promise in the treatment of neurological disorders, particularly epilepsy, due to its ability to inhibit excitatory signaling in the brain .
Mechanism of Action
Target of Action
JNJ-55511118, also known as 5-[2-Chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-benzimidazol-2-one, is a highly potent, reversible, and selective negative modulator of AMPA receptors . The primary target of this compound is the AMPA receptors that require the presence of the accessory protein CACNG8, also known as transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8) .
Mode of Action
This compound interacts with its targets by partially disrupting the interaction between the TARP and the pore-forming subunit of the channel . This results in a decrease in their single-channel conductance . The drug also modifies hallmark features of AMPAR pharmacology .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the excitatory signaling in the brain mediated by AMPA-type glutamate receptors . The modulation of these receptors shows promise for the treatment of various neurological conditions .
Pharmacokinetics
This compound has excellent pharmacokinetic properties . It is orally available, brain penetrant, and achieves high receptor occupancy following oral administration . .
Result of Action
The result of this compound’s action is a potent inhibition of neurotransmission within the hippocampus . It has a strong anticonvulsant effect and shows potential therapeutic utility as an anticonvulsant or neuroprotectant . At high levels of receptor occupancy in rodent in vivo models, this compound showed a strong reduction in certain bands on electroencephalogram, transient hyperlocomotion, no motor impairment on rotarod, and a mild impairment in learning and memory .
Action Environment
The action environment of this compound is primarily within the hippocampus region of the brain
Preparation Methods
The synthetic route for JNJ 55511118 involves several steps, starting with the preparation of the core benzimidazole structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions .
Chemical Reactions Analysis
JNJ 55511118 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JNJ 55511118 has a wide range of scientific research applications, including:
Chemistry: Used as a tool molecule to study the modulation of AMPA receptors and their role in excitatory signaling.
Biology: Investigated for its effects on neurotransmission and synaptic plasticity in the brain.
Medicine: Explored as a potential therapeutic agent for the treatment of epilepsy and other neurological disorders.
Industry: Utilized in the development of new drugs targeting AMPA receptors and related pathways .
Comparison with Similar Compounds
Similar compounds to JNJ 55511118 include other AMPA receptor modulators such as:
Perampanel: Another AMPA receptor antagonist used in the treatment of epilepsy.
Talampanel: A non-competitive AMPA receptor antagonist with neuroprotective properties.
GYKI 52466: A selective AMPA receptor antagonist with anticonvulsant effects.
JNJ 55511118 is unique in its high selectivity for TARP-gamma-8 containing AMPA receptors, making it a valuable tool for studying the specific role of these receptors in neurological disorders .
Biological Activity
JNJ-55511118 is a selective negative allosteric modulator of AMPA receptors (AMPARs) that has garnered attention for its potential therapeutic applications, particularly in treating conditions such as epilepsy and alcohol use disorder (AUD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, preclinical efficacy, and implications for future research.
This compound specifically targets AMPARs that contain the transmembrane AMPAR regulatory protein (TARP) γ-8. The compound inhibits peak currents of γ-8-containing AMPARs by decreasing their single-channel conductance, thereby modifying key pharmacological properties associated with these receptors . This action is significant because TARP γ-8 is primarily expressed in the hippocampus, which plays a crucial role in learning and memory processes .
Key Findings on Mechanism
- Inhibition of Peak Currents : this compound reduces peak currents in γ-8-containing AMPARs by approximately 40% when glutamate is applied .
- Biophysical Modifications : The compound alters TARP-dependent actions, affecting intracellular polyamines and the partial agonist kainate .
- Intracellular Access : Notably, this compound can also be effective when applied intracellularly, suggesting it may reach its binding site from within the cell membrane .
Alcohol Self-Administration Studies
A series of experiments conducted on C57BL/6J mice evaluated the effects of this compound on alcohol self-administration behaviors. The studies involved administering varying doses (0, 1, and 10 mg/kg) prior to operant conditioning sessions where mice were trained to self-administer sweetened alcohol or sucrose.
Results Summary :
- Male Mice : Both doses of this compound significantly decreased multiple parameters of alcohol self-administration without affecting sucrose-only self-administration. This suggests a specific effect on alcohol-related behaviors rather than general motivational deficits .
- Female Mice : No significant changes were observed in alcohol or sucrose self-administration behaviors following treatment with this compound .
- Motor Function : The lowest effective dose (1 mg/kg) did not impair motor function as measured by open-field activity tests in male mice .
Tables Summarizing Key Data
Parameter | Dose (mg/kg) | Male Mice Response | Female Mice Response |
---|---|---|---|
Alcohol Self-Administration | 0 | Baseline | Baseline |
1 | Decreased | No change | |
10 | Decreased | No change | |
Sucrose Self-Administration | 0 | Baseline | Baseline |
1 | No change | No change | |
10 | No change | No change |
Implications for Treatment
The findings suggest that this compound could represent a novel approach to treating AUD by specifically targeting the neural mechanisms underlying addiction without causing significant side effects commonly associated with other treatments. Its selectivity for TARP γ-8-bound AMPARs positions it as a promising candidate for further clinical development.
Properties
IUPAC Name |
5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXSLRIXGQVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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